![molecular formula C23H17NO2 B14360690 2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione CAS No. 90421-96-8](/img/structure/B14360690.png)
2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an indene core, substituted with a phenylimino and a 4-methylphenyl group
Métodos De Preparación
The synthesis of 2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione typically involves the condensation of 2-hydroxy-5-benzaldehyde with suitable aniline derivatives under reflux conditions in a solvent such as dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from diethyl ether . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine, using reagents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents depending on the reagents used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for its imine functionality which can interact with biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione exerts its effects involves its ability to form stable complexes with metal ions, which can then interact with biological molecules. The imine group can act as a nucleophile, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other imine derivatives and indene-based molecules. For example:
4-[(E)-Phenyldiazenyl]-2-[(Z)-(phenylimino)methyl]phenol: This compound has a similar imine functionality but differs in its overall structure and substituents.
2-[(Z)-(Phenylimino)methyl]phenol: Another imine derivative with a simpler structure, lacking the indene core.
The uniqueness of 2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione lies in its specific substitution pattern and the presence of both phenylimino and 4-methylphenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90421-96-8 |
|---|---|
Fórmula molecular |
C23H17NO2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-[C-(4-methylphenyl)-N-phenylcarbonimidoyl]indene-1,3-dione |
InChI |
InChI=1S/C23H17NO2/c1-15-11-13-16(14-12-15)21(24-17-7-3-2-4-8-17)20-22(25)18-9-5-6-10-19(18)23(20)26/h2-14,20H,1H3 |
Clave InChI |
GIEDDMSQMAYFGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


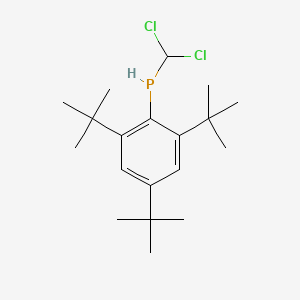
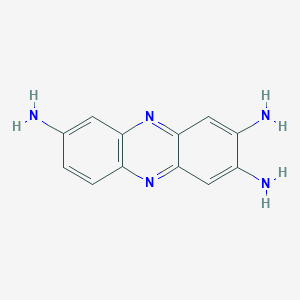
![1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14360629.png)
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)

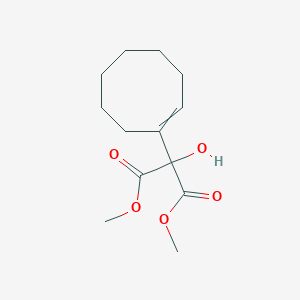
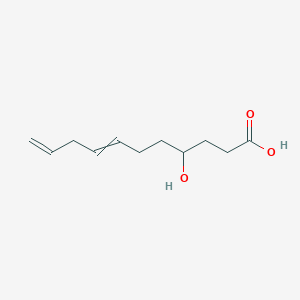
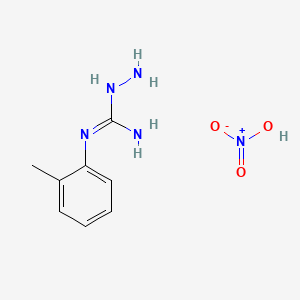
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
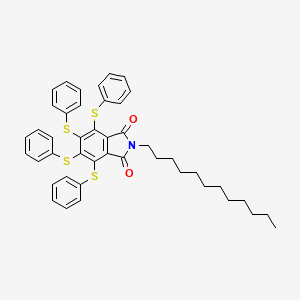
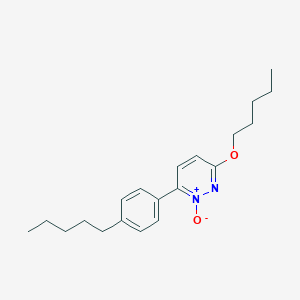

![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
